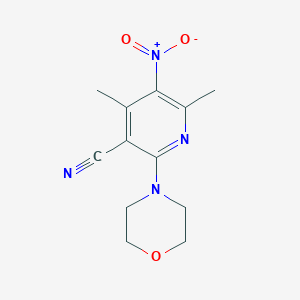
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been studied for its potential application in scientific research. MPD is a member of the diphenylacetyl class of compounds, which are known to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of ion channels, neurotransmitter release, and intracellular signaling pathways. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been shown to increase the activity of the sigma-1 receptor, which may lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for depression and other mood disorders. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has also been shown to have analgesic effects, which may be related to its modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor, which may be important for understanding its role in physiological processes. However, one limitation of using N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is its potential for off-target effects, as it may interact with other receptors or ion channels in addition to the sigma-1 receptor.
Orientations Futures
There are several future directions for research on N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide. One area of interest is its potential as a treatment for depression and other mood disorders. Further studies are needed to determine the efficacy and safety of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide in these conditions. Another area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide may have potential as a therapeutic agent in these conditions, and further studies are needed to determine its effects.
In conclusion, N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is a chemical compound that has been studied for its potential application in scientific research. Its high affinity for the sigma-1 receptor and its effects on neurotransmitter release make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in various conditions, and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide involves the reaction of 1-methyl-4-piperidinone with 2,2-diphenylacetic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. The synthesis of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and learning. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has also been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-14-12-18(13-15-22)21-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOCKQLKGBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)


![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)